molecular formula C7H5F3N4 B2753358 8-Methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 216300-82-2

8-Methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No. B2753358
CAS RN: 216300-82-2
M. Wt: 202.14
InChI Key: OOZWHISJAXDZRG-UHFFFAOYSA-N
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Description

“8-Methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine” is a chemical compound with the molecular formula C7H5F3N4 . It belongs to the class of nitrogen-containing heterocycles . This class of compounds is known for their wide range of applications as synthetic intermediates and promising pharmaceuticals .


Molecular Structure Analysis

The molecular structure of “8-Methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine” is characterized by a five-membered triazole ring fused with a six-membered pyridazine ring . The molecule has a trifluoromethyl group attached to the 6-position and a methyl group attached to the 8-position .

Scientific Research Applications

Synthesis and Structural Characterization

A notable area of application involves the synthesis and detailed structural characterization of triazolo[4,3-b]pyridazine derivatives. Studies have demonstrated the synthesis of these compounds and characterized them using various techniques such as NMR, IR, mass spectral studies, and X-ray diffraction. These compounds have been examined for their electronic structures through Density Functional Theory (DFT) calculations, Hirshfeld surface analysis, and energy frameworks to understand their intermolecular interactions and molecular packing strength (Sallam et al., 2021). Another study focused on the synthesis of carbon-14 and carbon-13 labeled 3-methyl-6-[3-(trifluoromethyl)phenyl]-1,2,4-triazolo[4,3-b] pyridazine for absorption and metabolism studies, highlighting its potential as an anxiolytic agent (May & Lanzilotti, 1984).

Medicinal Chemistry Applications

In medicinal chemistry, these compounds have been explored for their potential therapeutic applications. For example, derivatives of triazolo[4,3-b]pyridazine have shown promising results in cardiovascular studies due to their coronary vasodilating and antihypertensive activities (Sato et al., 1980). Another study synthesized and evaluated a series of triazolo[4,3-b]pyridazines for their antihistaminic activity and inhibitory effect on eosinophil infiltration, showcasing their potential as therapeutic agents for atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).

Agricultural Chemistry Applications

In agriculture, pyridazine derivatives are utilized for their molluscicidal, anti-feedant, insecticidal, herbicidal, and plant growth regulatory properties. A study focusing on the synthesis, structure elucidation, and docking study of a novel pyridazine derivative against the fungus Fusarium oxysporum highlights the potential agrochemical applications of these compounds (Sallam et al., 2022).

properties

IUPAC Name

8-methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N4/c1-4-2-5(7(8,9)10)13-14-3-11-12-6(4)14/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOZWHISJAXDZRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN2C1=NN=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001326592
Record name 8-methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001326592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822236
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

8-Methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine

CAS RN

216300-82-2
Record name 8-methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001326592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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